1-Chloropentane

Beschreibung

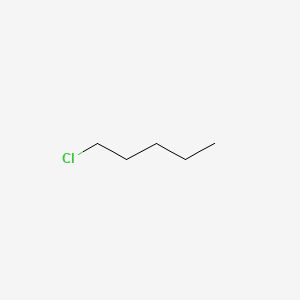

1-Chloropentane (C₅H₁₁Cl) is a straight-chain chloroalkane with a chlorine atom attached to the terminal carbon. Key properties include:

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCZQTSHSZLZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870603 | |

| Record name | 1-Chloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations., Colorless liquid with a sweet odor; [HSDB] | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

226 °F at 760 mmHg (USCG, 1999), 107.9 °C | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

34 °F (USCG, 1999), 13 °C, 12 °C (54 °F) - closed cup, 55 °F (13 °C) - closed cup, 55 °F (13 °C) (Open Cup) | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 197 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 20 °C, Straw- to purple-colored liquid. Density: 0.88 at 20 °C, 95% distills between 85 and 109 °C, wt/gal 7.33 lb. Refractive index (20 °C) 1.406. Insoluble in water; water azeotrope at 77-82 °C approx 90% C5H11Cl, miscible with alcohol and ether /Amyl chlorides, mixed/ | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (Air = 1) | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32.9 [mmHg], 32.9 mm Hg at 25 °C | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

543-59-9, 29656-63-1 | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029656631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EG9MSD3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-146 °F (USCG, 1999), -99 °C | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Hydrolysis of Phosphorus Trichloride

The hydrolysis of generates gas and phosphorous acid (), which serves as a byproduct. Key parameters for this step include:

-

Reactants : Dilute hydrochloric acid (3–5% mass percentage) and .

-

Temperature : Maintained at 30–50°C to control exothermic heat release.

-

Feed Rate : 300–320 kg/h to balance reaction kinetics and safety.

The controlled temperature mitigates rapid heat generation, eliminating safety risks associated with gas instability. The resulting gas is directed to the next stage, while (purity >99%) is collected for industrial applications.

Reaction of Isopentene with Hydrogen Chloride

In a falling-film tower, isopentene reacts with gas under carefully regulated conditions:

| Parameter | Value |

|---|---|

| Flow Rate | 150 m³/h |

| Isopentene Flow Rate | 680 L/h |

| Reaction Temperature | 5–10°C |

| Residence Time | 20–30 seconds |

| Tower Bottom Temperature | 8–12°C |

Isopentene is pre-cooled to 3–7°C and sprayed downward from the tower top, while gas enters from the bottom under micro-vacuum. The short contact time and low temperature minimize side reactions, favoring the formation of this compound. The falling-film design enhances mass transfer efficiency, ensuring uniform reaction progress.

Hydrogen Chloride Recovery

Excess from the falling-film tower is absorbed in a hydrochloric acid absorption tower, producing dilute (3–5%). This solution is recycled to the hydrolysis stage, closing the loop and reducing raw material costs. The process achieves near-total utilization, with negligible emissions.

Equipment and Process Configuration

The synthesis employs an integrated system comprising:

-

Reactor : Facilitates hydrolysis with jacketed cooling to manage exothermic heat.

-

Falling-Film Tower : Constructed with corrosion-resistant materials and packed internals to maximize gas-liquid contact.

-

Hydrochloric Acid Absorption Tower : Equipped with spray nozzles for efficient absorption.

Critical instrumentation includes flow meters for , thermometers at strategic tower positions, and volume pumps for isopentene delivery.

Analysis of Reaction Conditions and Optimization

Temperature Control

Maintaining the hydrolysis temperature at 30–50°C prevents runaway reactions, while the low temperature (5–10°C) in the falling-film tower suppresses polymerization and secondary chlorination. The tower’s bottom temperature (8–12°C) further stabilizes the product stream.

Analyse Chemischer Reaktionen

1-Chloropentane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms. Some of the key reactions include:

-

Nucleophilic Substitution (SN1 and SN2): : this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include hydroxide ions, cyanide ions, and ammonia. The reaction conditions, such as solvent and temperature, determine whether the reaction follows an SN1 or SN2 mechanism .

-

Elimination Reactions (E1 and E2): : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of pentene .

-

Radical Substitution: : this compound can also participate in radical substitution reactions, particularly with halogens like chlorine and bromine. This reaction involves the formation of free radicals and typically requires the presence of light or heat to initiate the process .

Wissenschaftliche Forschungsanwendungen

Overview

1-Chloropentane is a colorless, flammable liquid with a boiling point of approximately 107-108 °C and a density of 0.88 g/cm³. Its structure comprises a five-carbon alkane chain with a chlorine substituent, influencing its reactivity and interaction with other compounds.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions:

- Nucleophilic Substitution : The chlorine atom acts as a good leaving group, making it susceptible to nucleophilic attack.

- Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes.

- Radical Substitution : Exposure to UV light can initiate radical reactions leading to further chlorination.

Case Study: Synthesis of Alkylated Compounds

A study demonstrated the utility of this compound in synthesizing alkylated compounds through nucleophilic substitution reactions. The following table summarizes the yields of different products obtained:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Alkylated Aromatic Compound | 85 |

| Elimination | Pentene | 75 |

| Radical Substitution | Dichlorinated Product | 65 |

Polymer Chemistry

In polymer chemistry, this compound is used for modifying polymers, particularly in creating functionalized polymers through living polymerization techniques. It can react with living polystyrene to introduce functional groups that enhance the properties of the resulting materials.

Data Table: Polymer Modification Outcomes

| Polymer Type | Modification Method | Properties Enhanced |

|---|---|---|

| Polystyrene | Reaction with this compound | Increased thermal stability |

| Polyethylene | Grafting via radical methods | Improved mechanical strength |

Material Science

This compound is employed in material science for studying surface interactions and the formation of molecular pairs on silicon surfaces. Research indicates that it forms asymmetric and symmetric pairs on Si(100), influencing surface reactivity.

Findings from Surface Interaction Studies

- Asymmetric Pairs : These pairs exhibit different reactivity based on the orientation of the pentane tail.

- Symmetric Pairs : Show uniform reactivity but lower overall activity compared to asymmetric pairs.

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties and potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 250 |

| Staphylococcus aureus | 200 |

While less effective than standard antibiotics like chloramphenicol, its antibacterial properties suggest potential as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated on human cancer cell lines using the MTT assay:

| Concentration (µM) | HCT-116 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 90 |

| 100 | 55 | 70 |

| 200 | 30 | 50 |

These results indicate that higher concentrations lead to decreased cell viability, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets relevant to cancer therapy. The binding affinities calculated provide insights into its potential efficacy:

- EGFR Tyrosine Kinase Domain : Binding energy of -7.5 kcal/mol.

- Protein Kinase C : Binding energy of -6.8 kcal/mol.

These findings imply that this compound may inhibit critical signaling pathways associated with tumor growth.

Wirkmechanismus

The mechanism of action of 1-chloropentane in chemical reactions primarily involves the formation and breaking of chemical bonds through substitution and elimination processes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The reaction can proceed via an SN1 mechanism, involving the formation of a carbocation intermediate, or an SN2 mechanism, involving a direct displacement of the chlorine atom by the nucleophile .

In elimination reactions, this compound undergoes dehydrohalogenation to form alkenes. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond .

Vergleich Mit ähnlichen Verbindungen

Boiling Points and Structural Effects

Straight-chain chloroalkanes exhibit higher boiling points than branched isomers due to greater surface area and stronger London dispersion forces.

Mechanism : Branched structures reduce molecular packing efficiency, weakening intermolecular forces ">[13].

Reactivity in Chemical Reactions

SN2 Reactions

- 1-Iodopentane vs. This compound :

Dehydrohalogenation

- Over Re₃Cl₉ catalysts, this compound undergoes dehydrohalogenation to form 1-pentene and HCl. Selectivity and conversion depend on temperature and hydrogen presence .

Biodegradation

- Arthrobacter sp. HA1 degrades this compound via soluble halidohydrolases, releasing Cl⁻ and pentanol.

Sensor Response and Intermolecular Interactions

- Comparison with 2-CEES (a sulfur-containing simulant) :

- Comparison with HD (sulfur mustard) :

Gas-Phase Diffusion Coefficients

- This compound : Measured diffusivity in helium at 428 K is 2% higher than theoretical estimates ">[3].

- 1-Bromo-3-methyl-butane : Shows deviations of 2–11% in H₂, N₂, and Ar, influenced by halogen type and branching .

Chirality and Stereochemical Properties

- This compound: Not chiral due to lack of a stereogenic center .

- 2-Chloropentane : Chiral (asymmetric carbon at C2), unlike its straight-chain counterpart .

Environmental and Analytical Detection

Biologische Aktivität

1-Chloropentane, a halogenated alkane with the molecular formula CHCl, is a colorless liquid primarily used as a solvent and intermediate in organic synthesis. Its biological activity has been explored in various studies, particularly regarding its antimicrobial properties and potential cytotoxic effects. This article delves into the biological activities of this compound, supported by relevant data tables and case studies.

- Molecular Weight : 106.60 g/mol

- Boiling Point : 106-108 °C

- Melting Point : -99 °C

- Density : 0.88 g/cm³

- Flash Point : 3 °C

This compound exhibits its biological effects primarily through nucleophilic substitution reactions , where the chlorine atom acts as a good leaving group. This reactivity allows it to interact with various biological molecules, potentially leading to cytotoxic effects.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, which is crucial for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several halogenated hydrocarbons, including this compound. The results are summarized in the following table:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 | |

| Control | - | 0 |

The data indicates that this compound exhibited significant inhibition against both E. coli and S. aureus, suggesting potential as an antimicrobial agent .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A molecular docking study assessed the cytotoxicity of various halogenated compounds, including this compound, against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HTC-116 | 25 ± 2 |

| HepG-2 | 30 ± 3 | |

| Harmine (Control) | HTC-116 | 20 ± 1 |

| HepG-2 | 22 ± 2 |

The IC values suggest that while this compound shows some cytotoxic activity, it is less effective than the reference compound Harmine .

Radiolysis Studies

Studies on the radiation chemistry of this compound reveal that it undergoes significant changes when exposed to gamma radiation, which can lead to the formation of reactive species that may enhance its biological activity. The yields of radiolysis products were analyzed to understand their potential implications for biological systems .

Q & A

Q. What are the primary laboratory synthesis routes for 1-chloropentane, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution (SN2) between pentanol and hydrochloric acid under acidic conditions (e.g., using ZnCl₂ as a catalyst). Alternative methods include free radical chlorination of pentane, though this requires UV light and precise temperature control to minimize by-products (e.g., 2- and 3-chloropentane) .

- Methodological steps :

- Nucleophilic substitution : Mix 1-pentanol with concentrated HCl and ZnCl₂ at 50–70°C for 6–8 hours. Purify via fractional distillation (b.p. ~108°C) .

- Free radical chlorination : React pentane with Cl₂ gas under UV light (25–50°C). Use gas chromatography to monitor isomer ratios and adjust Cl₂ flow rates to favor this compound .

Q. How do the physical properties of this compound influence its utility as a solvent in organic reactions?

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Boiling Point | 108°C | Suitable for reflux conditions in SN2 reactions. |

| Density | 0.88 g/cm³ | Immiscible with polar solvents (e.g., water), enabling phase separation. |

| Vapor Pressure | 32.9 mmHg at 25°C | Low volatility reduces solvent loss in open systems. |

| Dielectric Constant | ~4.5 (non-polar) | Ideal for dissolving hydrophobic reactants. |

These properties make it a preferred solvent for Friedel-Crafts alkylation and Grignard reagent stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent selectivity data for this compound in enantiomeric separations?

In liquid-liquid extraction, this compound shows moderate enantioselectivity (α = 1.5) for L-α-methylphenylglycine amide when paired with chiral selectors like "Compound 11." However, conflicting data arise when comparing it to dichlorinated solvents (e.g., 1,2-dichloropropane, α = 2.1).

- Methodological approach :

- Parameter screening : Test solvent polarity (via Hansen solubility parameters) and hydrogen-bonding capacity to optimize selector-solvent interactions .

- Cross-validation : Use molecular dynamics simulations to model solvent-selector binding affinities and compare with experimental partition coefficients .

Q. What strategies minimize by-product formation during free radical chlorination of pentane to synthesize this compound?

By-products (e.g., 2-chloropentane) arise due to radical stability at secondary carbons. Key mitigation steps:

- Temperature control : Maintain reaction temperatures below 40°C to limit radical migration.

- Radical trapping : Introduce inhibitors like TEMPO to terminate secondary radical intermediates.

- Selective quenching : Use scavengers (e.g., BrCCl₃) to preferentially react with secondary radicals .

Q. How does this compound enhance the fabrication of graphene nanomeshes (GNMs) compared to other solvents?

this compound effectively removes polystyrene (PS) templates from PMMA-coated graphene due to its weak adsorption affinity for PS.

- Procedure :

Data Contradiction Analysis

Q. Why does this compound exhibit variable selectivity in enantiomeric separations across studies?

Discrepancies stem from:

- Selector-solvent interactions : Polar additives (e.g., ethanol) in this compound alter hydrogen-bonding networks, reducing selectivity .

- Impurity effects : Trace water (≥0.1%) in commercial this compound can protonate chiral selectors, skewing partition coefficients.

Q. Validation protocol :

- Dry solvent over molecular sieves (3Å) for 48 hours.

- Conduct Karl Fischer titration to confirm water content <50 ppm .

Methodological Best Practices

- Synthesis : Prioritize nucleophilic substitution for higher purity (>99%) or free radical methods for scalability.

- Solvent screening : Use Hansen solubility parameters to predict compatibility with chiral selectors.

- Data reporting : Include solvent drying protocols and impurity profiles to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.